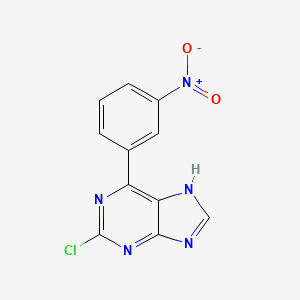
2-chloro-6-(3-nitrophenyl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(3-nitrophenyl)-9H-purine is a heterocyclic aromatic compound that belongs to the purine family. This compound is characterized by the presence of a chloro group at the 2-position and a nitrophenyl group at the 6-position of the purine ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-nitrophenyl)-9H-purine typically involves the reaction of 2,6-dichloropurine with 3-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C, to facilitate the coupling process .
Industrial Production Methods
Industrial production of 2-Chloro-6-(3-nitrophenyl)-9H-purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3-nitrophenyl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted purine derivatives with different functional groups at the 2-position.
Reduction: 2-Chloro-6-(3-aminophenyl)-9H-purine.
Oxidation: Various oxidized phenyl derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
2-Chloro-6-(3-nitrophenyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential pharmacological activities, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3-nitrophenyl)-9H-purine involves its interaction with biological macromolecules. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes and proteins, affecting their function and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-phenyl-9H-purine: Lacks the nitro group on the phenyl ring, resulting in different chemical reactivity and biological activity.
6-(3-Nitrophenyl)-9H-purine:
Uniqueness
2-Chloro-6-(3-nitrophenyl)-9H-purine is unique due to the presence of both the chloro and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
918537-04-9 |
|---|---|
Molecular Formula |
C11H6ClN5O2 |
Molecular Weight |
275.65 g/mol |
IUPAC Name |
2-chloro-6-(3-nitrophenyl)-7H-purine |
InChI |
InChI=1S/C11H6ClN5O2/c12-11-15-8(9-10(16-11)14-5-13-9)6-2-1-3-7(4-6)17(18)19/h1-5H,(H,13,14,15,16) |
InChI Key |
MMKYSPACFDODEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)Cl)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















